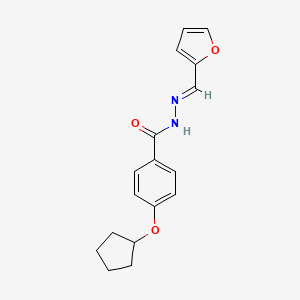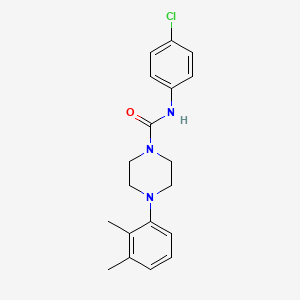![molecular formula C15H23NO3 B5831343 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine, also known as GBR-12909, is a compound that belongs to the piperidine class of chemicals. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine works by binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synapse, which can activate dopamine receptors and produce a variety of effects. The mechanism of action of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine is similar to other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating that it has stimulant properties. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has also been shown to increase extracellular levels of dopamine in the striatum, nucleus accumbens, and prefrontal cortex. Additionally, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. These effects suggest that 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine may have potential applications in the treatment of neuropsychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of DAT in the brain. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has also been shown to produce consistent and reproducible effects in animal models. However, there are also limitations to the use of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine in lab experiments. It is a complex compound to synthesize and requires expertise in organic chemistry. Additionally, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
For the study of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine include the development of new dopamine reuptake inhibitors, investigation of its long-term effects, and potential applications in the treatment of neuropsychiatric disorders.
Méthodes De Synthèse
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a catalyst to yield 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine. The synthesis of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the dopamine transporter (DAT) and its role in the brain. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to be a potent and selective inhibitor of DAT, which is a protein that regulates the reuptake of dopamine from the synapse. By inhibiting DAT, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine increases the concentration of dopamine in the synapse, which can lead to a variety of biochemical and physiological effects.
Propriétés
IUPAC Name |
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-7-6-8-14(18-2)15(13)19-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCQHVXGURWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)

![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)



